

# 4-benzyloxy-thiobenzamide molecular weight

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## Compound of Interest

Compound Name: 4-Benzyloxy-thiobenzamide

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An In-depth Technical Guide to **4-Benzyloxy-thiobenzamide**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**4-Benzyloxy-thiobenzamide** is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.<sup>[1]</sup> This technical guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven protocol for its synthesis, and a discussion of its current and potential applications in medicinal chemistry. As a member of the thioamide class of compounds, it holds significant potential in drug design, acting as a valuable scaffold for developing novel therapeutic agents.<sup>[2][3]</sup> This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

## Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research and development.

## Chemical Structure

**4-Benzyloxy-thiobenzamide** is characterized by a central benzene ring substituted with a thioamide group (-CSNH<sub>2</sub>) and a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the para (1,4) positions. The presence of the thioamide, a bioisostere of the amide group, and the bulky, lipophilic benzyloxy group are key determinants of its chemical reactivity and biological activity.

## Key Identifiers

Identifier	Value	Source(s)
CAS Number	161975-22-0	[1][4][5]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NOS	[1][4][5]
PubChem ID	7745254	[1]
MDL Number	MFCD06738327	[1][6]

## Physicochemical Data

The physical properties of **4-Benzyloxy-thiobenzamide** are summarized below. These data are crucial for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source(s)
Molecular Weight	243.33 g/mol	[1]
Appearance	Green crystals	[1]
Melting Point	170-174 °C	[1]
Purity	Typically ≥95% (by NMR)	[1][7]
Storage Conditions	Store at 0-8 °C	[1]

## The Thioamide Functional Group: A Cornerstone in Medicinal Chemistry

The thioamide group is more than a simple sulfur analog of an amide; its unique electronic and steric properties make it a powerful tool in drug design.[3]

- **Bioisosteric Replacement:** Thioamides serve as effective bioisosteres for amides. This substitution can enhance a molecule's therapeutic profile by improving metabolic stability, cell permeability, and target-binding affinity.[2][3] The subtle change from oxygen to sulfur alters hydrogen bonding capabilities and dipole moment, which can lead to novel interactions with biological targets.[2]

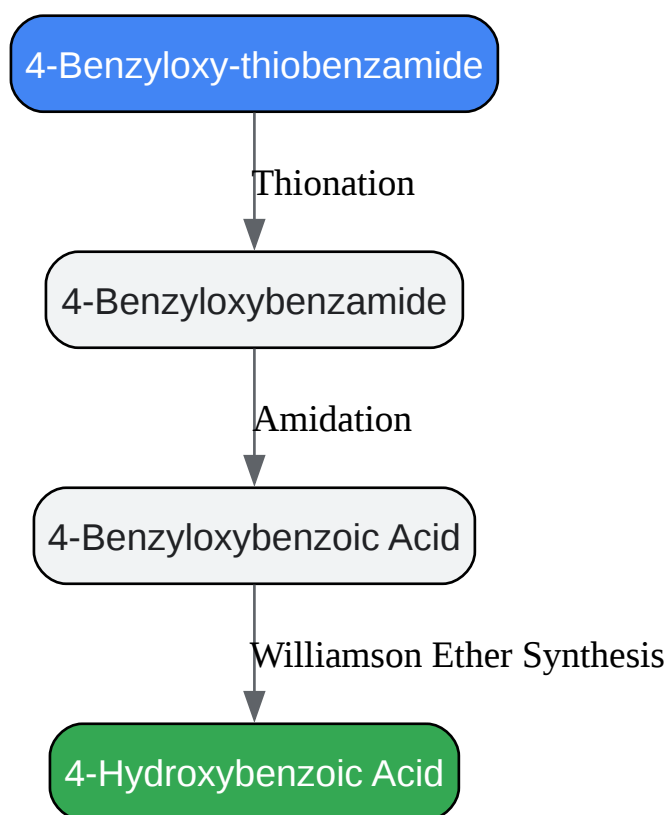
- **Pharmacokinetic Impact:** Replacing an amide with a thioamide can increase resistance to enzymatic hydrolysis by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[3] This modification can also improve the permeability and bioavailability of certain compounds.[3]
- **Therapeutic Relevance:** Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2] For instance, ethionamide is a key second-line drug for treating multidrug-resistant tuberculosis. [3] Furthermore, thiobenzamide derivatives have been identified as potential BRAF kinase inhibitors for cancer therapy and as antiretroviral agents targeting the HIV nucleocapsid protein (NCp7).[8][9]

## Synthesis of 4-Benzyloxy-thiobenzamide

The synthesis of thioamides is a well-established field in organic chemistry. A robust and reproducible synthesis for **4-Benzyloxy-thiobenzamide** can be proposed based on the thionation of its corresponding amide precursor, 4-benzyloxybenzamide.

## Retrosynthetic Analysis

The logical disconnection for **4-Benzyloxy-thiobenzamide** points to 4-benzyloxybenzamide as the immediate precursor. This amide can be readily prepared from commercially available 4-hydroxybenzoic acid through a two-step process of benzylation followed by amidation.



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Caption: Retrosynthetic pathway for **4-Benzyloxy-thiobenzamide**.

## Proposed Synthetic Protocol: Thionation of 4-Benzyloxybenzamide

This protocol describes the conversion of 4-benzyloxybenzamide to **4-benzyloxy-thiobenzamide** using Lawesson's reagent, a widely used and reliable thionating agent.

### Step 1: Reaction Setup

- To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxybenzamide (10.0 g, 43.9 mmol).
- Add anhydrous toluene (150 mL) to the flask. Stir the mixture to dissolve the amide.
- In a single portion, add Lawesson's reagent (9.7 g, 24.1 mmol, 0.55 eq).

- Expert Insight: Lawesson's reagent is preferred over phosphorus pentasulfide ( $P_4S_{10}$ ) for its higher solubility in organic solvents and generally cleaner reactions at lower temperatures. Using a slight excess is not required; 0.5 to 0.6 equivalents are typically sufficient as the reagent contains two P=S bonds.

### Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be less polar than the starting amide. The reaction is typically complete within 2-4 hours.

### Step 3: Work-up and Purification

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove the toluene.
- The crude residue will contain the product and phosphorus-containing byproducts. Resuspend the residue in dichloromethane (DCM, 100 mL).
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
- Combine the product-containing fractions and remove the solvent under reduced pressure to yield **4-benzyloxy-thiobenzamide** as a solid. Further recrystallization from ethanol can be performed to obtain high-purity crystals.

## Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

## Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for **4-benzyloxy-thiobenzamide**, based on its structure and data from analogous compounds.<sup>[10]</sup>

Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to aromatic protons of both benzene rings, a singlet for the benzylic (-CH <sub>2</sub> -) protons (~5.1 ppm), and a broad singlet for the thioamide (-NH <sub>2</sub> ) protons.
<sup>13</sup> C NMR	Resonances for all 14 carbon atoms, including a characteristic downfield signal for the thiocarbonyl (C=S) carbon (~200 ppm).
FT-IR (cm <sup>-1</sup> )	N-H stretching bands (~3300-3100 cm <sup>-1</sup> ), C=C aromatic stretching (~1600-1450 cm <sup>-1</sup> ), and a strong C=S stretching band (~1250-1050 cm <sup>-1</sup> ).
Mass Spec (ESI+)	A prominent [M+H] <sup>+</sup> ion peak at m/z 244.33.

## Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) should be employed to determine the final purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid, with detection by UV absorbance at 254 nm and 273 nm.<sup>[11]</sup> Purity should be ≥95% for use in biological assays.

## Applications in Research and Drug Development

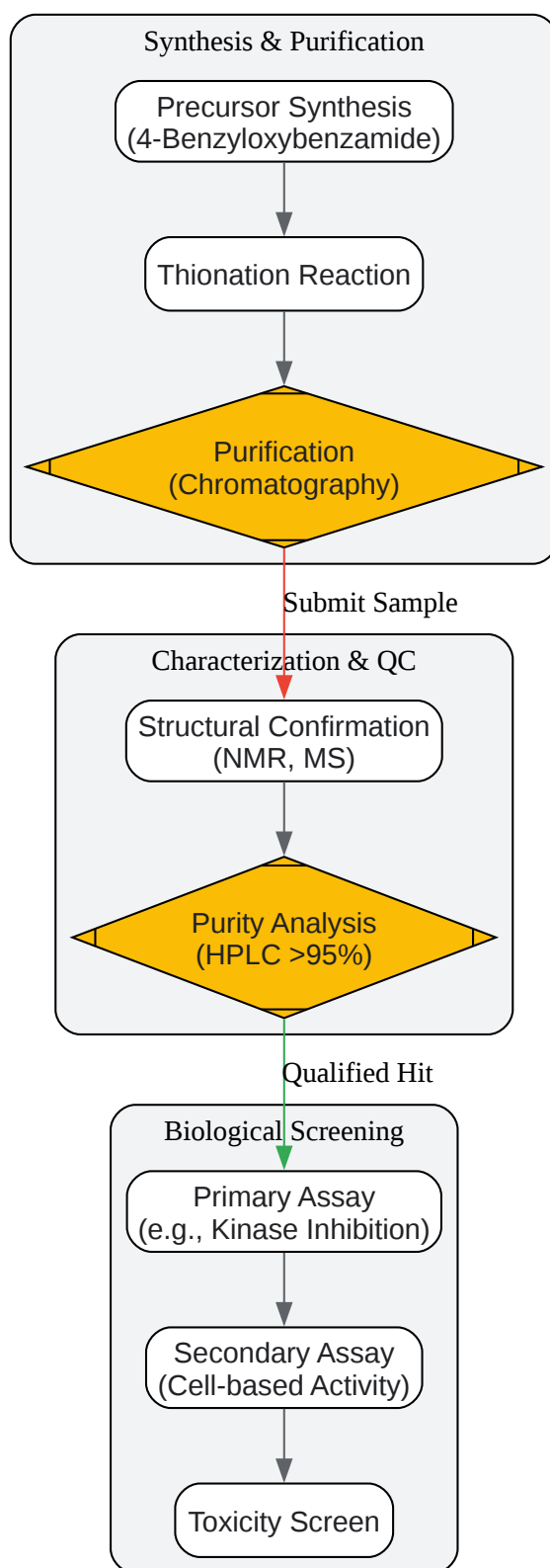
**4-Benzyloxy-thiobenzamide** is not an end product but a valuable building block for creating more complex, biologically active molecules.<sup>[1]</sup>

- **Synthetic Intermediate:** Its primary role is as a versatile intermediate. The thioamide group can participate in various cyclization reactions to form heterocyclic systems like thiazoles, which are common motifs in pharmaceuticals.<sup>[1]</sup>

- **Kinase Inhibitor Scaffolds:** Benzamide and thiobenzamide derivatives have been successfully developed as kinase inhibitors.[8] The **4-benzyloxy-thiobenzamide** scaffold could be elaborated to generate novel inhibitors targeting oncogenic kinases like BRAF, where specific substitutions on the benzyl and thioamide moieties can be explored to optimize potency and selectivity.[8]
- **Antiviral Research:** Thioamides have shown activity against HIV by targeting the zinc finger domains of the nucleocapsid protein NCp7, causing zinc ejection and inactivating the virus. [9] This mechanism provides a compelling rationale for using **4-benzyloxy-thiobenzamide** as a starting point for developing new antiretroviral agents.
- **Antimicrobial Potential:** The broader class of benzimidazole thioamides and related structures have exhibited antibacterial and antifungal properties, suggesting that derivatives of **4-benzyloxy-thiobenzamide** could be explored for activity against various pathogens.[12][13][14]

## Experimental Workflow: From Synthesis to Bioassay

The pathway from a chemical concept to a potential drug lead involves a multi-stage, iterative process.



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Caption: Integrated workflow from chemical synthesis to biological evaluation.



## Conclusion and Future Outlook

**4-Benzyloxy-thiobenzamide** is a compound of significant interest due to the proven therapeutic potential of the thioamide functional group. Its value lies in its role as a key building block for the synthesis of novel drug candidates. The robust synthetic pathway and clear analytical profile described herein provide a solid foundation for its utilization in medicinal chemistry programs. Future research will likely focus on creating libraries of derivatives based on this scaffold to explore new chemical space in the search for potent and selective inhibitors of therapeutic targets in oncology, virology, and infectious diseases.

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